molecular formula C16H13NO3 B5037141 N-[(5-phenyl-2-furyl)methyl]-3-furamide

N-[(5-phenyl-2-furyl)methyl]-3-furamide

Cat. No. B5037141
M. Wt: 267.28 g/mol
InChI Key: WBRSYKFKLZRXSS-UHFFFAOYSA-N
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Description

N-[(5-phenyl-2-furyl)methyl]-3-furamide, also known as AN-9, is a synthetic compound that has been extensively studied for its potential therapeutic applications. AN-9 is a furan-based compound that has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and analgesic properties. In

Mechanism of Action

N-[(5-phenyl-2-furyl)methyl]-3-furamide acts by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, N-[(5-phenyl-2-furyl)methyl]-3-furamide reduces inflammation and pain. N-[(5-phenyl-2-furyl)methyl]-3-furamide also inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting topoisomerase II, N-[(5-phenyl-2-furyl)methyl]-3-furamide can induce cell death in cancer cells.
Biochemical and Physiological Effects
N-[(5-phenyl-2-furyl)methyl]-3-furamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, inhibit the growth of cancer cells, and have potential as a treatment for neurodegenerative disorders. N-[(5-phenyl-2-furyl)methyl]-3-furamide has also been shown to have antioxidant properties, which may help to protect against oxidative stress and cellular damage.

Advantages and Limitations for Lab Experiments

N-[(5-phenyl-2-furyl)methyl]-3-furamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, N-[(5-phenyl-2-furyl)methyl]-3-furamide also has some limitations. It has not been extensively studied in clinical trials, so its safety and efficacy in humans are not well established. Additionally, N-[(5-phenyl-2-furyl)methyl]-3-furamide has a relatively short half-life, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on N-[(5-phenyl-2-furyl)methyl]-3-furamide. One area of research could focus on optimizing the synthesis method to increase the yield and purity of N-[(5-phenyl-2-furyl)methyl]-3-furamide. Another area of research could focus on testing N-[(5-phenyl-2-furyl)methyl]-3-furamide in clinical trials to establish its safety and efficacy in humans. Additionally, research could focus on identifying potential drug combinations that could enhance the therapeutic effects of N-[(5-phenyl-2-furyl)methyl]-3-furamide. Finally, research could focus on exploring the potential of N-[(5-phenyl-2-furyl)methyl]-3-furamide as a treatment for other diseases and conditions, such as autoimmune disorders and chronic pain.

Synthesis Methods

N-[(5-phenyl-2-furyl)methyl]-3-furamide can be synthesized using a multi-step process. The first step involves the synthesis of 5-phenyl-2-furaldehyde, which is then reacted with furfurylamine to form the intermediate compound N-(5-phenyl-2-furyl)methylfurfurylamine. This intermediate is then reacted with acetic anhydride to produce N-[(5-phenyl-2-furyl)methyl]-3-furamide. The purity of N-[(5-phenyl-2-furyl)methyl]-3-furamide can be increased using column chromatography.

Scientific Research Applications

N-[(5-phenyl-2-furyl)methyl]-3-furamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and analgesic properties. N-[(5-phenyl-2-furyl)methyl]-3-furamide has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce inflammation, and alleviate pain. Additionally, N-[(5-phenyl-2-furyl)methyl]-3-furamide has been shown to have potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-[(5-phenylfuran-2-yl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c18-16(13-8-9-19-11-13)17-10-14-6-7-15(20-14)12-4-2-1-3-5-12/h1-9,11H,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRSYKFKLZRXSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)CNC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-phenylfuran-2-yl)methyl]furan-3-carboxamide

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